molecular formula C20H23ClFN3O3S B2897467 1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898450-00-5

1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2897467
CAS No.: 898450-00-5
M. Wt: 439.93
InChI Key: ABPHQNROTIUGJA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a urea core, a 3-chlorophenyl group, and a piperidine ring system modified with a (4-fluorophenyl)sulfonyl moiety. The integration of these specific pharmacophores suggests potential for diverse biological activity. Compounds with similar structural features, such as chlorophenylpiperazines, are known to be potent ligands for neurological targets like the dopamine transporter . The presence of the sulfonyl group attached to the piperidine nitrogen is a characteristic also seen in other research compounds, indicating its potential role in modulating receptor binding affinity and selectivity . This combination of structural elements makes this compound a valuable chemical probe for researchers investigating new ligands for central nervous system targets, sigma receptors, and enzyme inhibition studies. Its primary research applications are in early-stage in vitro assay development and structure-activity relationship (SAR) profiling to elucidate novel therapeutic pathways. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-15-4-3-5-17(14-15)24-20(26)23-12-11-18-6-1-2-13-25(18)29(27,28)19-9-7-16(22)8-10-19/h3-5,7-10,14,18H,1-2,6,11-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPHQNROTIUGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • 3-Chlorophenyl group : Enhances lipophilicity and influences receptor binding specificity.
  • Ethylurea linker : Facilitates hydrogen bonding with biological targets.

Sulfonylation of piperidine derivatives with 4-fluorophenyl sulfonyl chloride.

Urea formation via reaction of an isocyanate intermediate with 3-chloroaniline.

The following table compares 1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea with structurally or functionally related urea derivatives, based on the provided evidence:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key Physicochemical Properties Reference
This compound 3-Cl-C₆H₄, 4-F-C₆H₄-SO₂-piperidine-ethyl 438.93 Not reported (inferred: kinase/receptor modulation) High lipophilicity (Cl, F substituents)
1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea 4-Cl-C₆H₄, 4-F-C₆H₄-SO₂-piperidine-ethyl 439.9 Not reported Melting point: Not available
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) 3-Cl-C₆H₄, 4-methoxybenzyl-triazole-ethyl ~420 (estimated) Antiangiogenic (VEGFR-2 inhibition comparable to sorafenib) Moderate aqueous solubility
1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea (13) 3-Cl-C₆H₄, thiazole-quinazoline-ethyl ~460 (estimated) Kinase inhibition (CSF1R inhibitor) High polarity (quinazoline, thiazole)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-chlorophenyl)urea 3-Cl-C₆H₄, tetrazole-phenyl ~320 (estimated) Hypoglycemic (sulfonylurea-like activity) Low melting point (166–168°C)
Structural and Functional Insights :

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound and Compound T.2 () enhances receptor binding compared to 4-chlorophenyl derivatives, as meta-substitution often improves steric compatibility with hydrophobic pockets . Sulfonamide vs.

Thermal Stability :

  • Urea derivatives with tetrazole or thiazole rings () show higher melting points (>250°C) due to increased crystallinity, whereas aliphatic linkers (e.g., ethylurea) reduce thermal stability .

Compound T.2’s triazole-ethyl group correlates with antiangiogenic activity, highlighting the role of heterocycles in modulating kinase inhibition .

Q & A

Q. What mechanistic studies elucidate its role in enzyme inhibition?

  • Techniques :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Crystallography : Co-crystal structures (e.g., with carbonic anhydrase IX) reveal key interactions (e.g., sulfonyl-oxyanion hole contacts) .

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